4-((Methylsulfinyl)methyl)benzonitrile
Description
4-((Methylsulfinyl)methyl)benzonitrile (CAS 60958-04-5) is a benzonitrile derivative featuring a methylsulfinyl (-S(O)CH₃) group attached via a methylene (-CH₂-) linker at the para position of the aromatic ring. Its molecular formula is C₈H₇NOS, with a molar mass of 165.21 g/mol . The sulfinyl group imparts moderate polarity, making it distinct from sulfide (-S-) and sulfonyl (-SO₂-) analogs in terms of reactivity and physicochemical properties.
Properties
IUPAC Name |
4-(methylsulfinylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12(11)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGGMSZDXLERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylsulfinyl)methyl)benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with dimethyl sulfoxide (DMSO) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the methylsulfinyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-((Methylsulfinyl)methyl)benzonitrile can undergo oxidation reactions where the methylsulfinyl group is further oxidized to a sulfone group.
Reduction: The compound can be reduced to form 4-((methylthio)methyl)benzonitrile by using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-((Methylsulfonyl)methyl)benzonitrile.
Reduction: 4-((Methylthio)methyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-((Methylsulfinyl)methyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfoxides and nitriles. It may also be used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-((Methylsulfinyl)methyl)benzonitrile involves its interaction with specific molecular targets. The methylsulfinyl group can participate in redox reactions, while the nitrile group can act as a nucleophile or electrophile in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxidation State Variants: Sulfide, Sulfoxide, and Sulfonyl Derivatives
4-((Methylthio)methyl)benzonitrile (Sulfide Analog)
- CAS : 168028-51-1
- Molecular Formula : C₉H₉NS
- Molecular Weight : 163.24 g/mol
- Key Difference : The sulfur atom is in the -2 oxidation state (sulfide group, -S-CH₃).
- Properties : Less polar than sulfinyl/sulfonyl analogs, with lower solubility in polar solvents. Commonly used as a precursor for synthesizing sulfoxides via controlled oxidation .
4-((Methylsulfinyl)methyl)benzonitrile (Target Compound)
- CAS : 60958-04-5
- Molecular Formula: C₈H₇NOS
- Molecular Weight : 165.21 g/mol
- Key Difference : Sulfur in the +4 oxidation state (sulfinyl group, -S(O)-CH₃).
- Properties: Intermediate polarity between sulfide and sulfonyl analogs.
4-[(Methylsulfonyl)methyl]benzonitrile (Sulfonyl Analog)
- CAS : 161417-56-7
- Molecular Formula: C₉H₉NO₂S
- Molecular Weight : 195.24 g/mol
- Key Difference : Sulfur in the +6 oxidation state (sulfonyl group, -SO₂-CH₃).
- Properties : Highest polarity and thermal stability among the trio. Sulfonyl groups are electron-withdrawing, making this compound less reactive in nucleophilic substitutions .
Comparative Data Table
Positional and Functional Group Isomers
4-(Methylsulfonyl)benzonitrile
- CAS : 22821-76-7
- Molecular Formula: C₈H₇NO₂S
- Molecular Weight : 181.21 g/mol
- Properties : Higher melting point and crystallinity compared to the target compound due to rigid planar structure. Widely used in pharmaceuticals as a metabolically stable substituent .
4-Formyl-3-(methylsulfonyl)benzonitrile
- CAS : 1161921-93-2
- Molecular Formula: C₉H₇NO₃S
- Molecular Weight : 209.22 g/mol
- Key Difference : Contains formyl (-CHO) and sulfonyl (-SO₂-) groups at adjacent positions.
- Properties : Enhanced electrophilicity due to the electron-withdrawing formyl group, making it reactive in condensation reactions .
Complex Derivatives with Additional Functional Groups
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)benzonitrile
- Molecular Formula : C₁₅H₁₄N₂S
- Molecular Weight : 254.35 g/mol
- Key Feature : Incorporates an amine (-NH-) linkage and a methylsulfanyl (-S-CH₃) group on a second aromatic ring.
- Applications: Potential use in agrochemicals due to dual functional groups enabling multi-target interactions .
Biological Activity
4-((Methylsulfinyl)methyl)benzonitrile, also known as EVT-2990370, is a compound characterized by its unique methylsulfinyl and benzonitrile functionalities. Its molecular structure allows it to participate in various biological and chemical processes, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a benzene ring substituted with a nitrile group and a methylsulfinyl group. The synthesis typically involves the reaction of 4-chloromethylbenzonitrile with dimethyl sulfoxide (DMSO) under basic conditions, utilizing sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with biological targets through redox reactions facilitated by the methylsulfinyl group. The nitrile group can function as either a nucleophile or electrophile, allowing modulation of enzyme activity or receptor interactions.
Proposed Mechanisms:
- Enzyme Modulation : The compound may act as a probe in enzyme-catalyzed reactions involving sulfoxides and nitriles, potentially serving as an enzyme inhibitor.
- Redox Activity : The methylsulfinyl group can undergo oxidation to form sulfone derivatives, which may enhance its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Preliminary studies suggest that the compound may possess antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in vitro .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, exhibiting moderate antiradical effects in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antiproliferative | Cell Line Assay | Significant inhibition observed |
| Antioxidant | ABTS | Moderate antiradical effect (IC50 = 52.77 µg/mL) |
Case Studies
- Enzyme Inhibition Study : A study investigated the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. Results indicated that it effectively inhibited the target enzyme's activity, leading to altered metabolic profiles in treated cells .
- Cancer Research : In preclinical trials, this compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity, suggesting potential for development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
